2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid
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Overview
Description
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid is a compound that features an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-ethyl-4-oxazolyl)propanoic acid: Similar structure but with an ethyl group instead of a methyl group.
2-Methyl-3-(2-phenyl-4-oxazolyl)propanoic acid: Contains a phenyl group, which can alter its chemical and biological properties.
Uniqueness
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(8(10)11)3-7-4-12-6(2)9-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
GEQAIXWVGGUTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CC(C)C(=O)O |
Origin of Product |
United States |
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